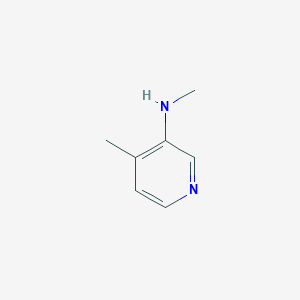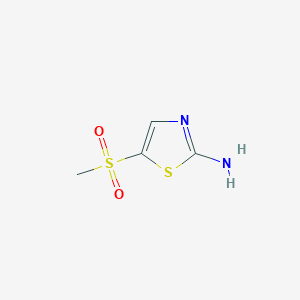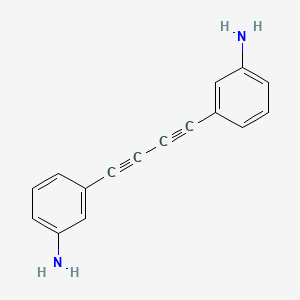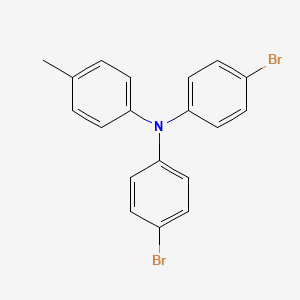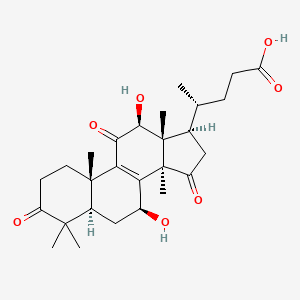
Lucidenic acid B
Übersicht
Beschreibung
Lucidenic acid B is a natural compound isolated from Ganoderma lucidum . It’s a type of triterpenoid , and it has been shown to induce apoptosis in cancer cells .
Synthesis Analysis
This compound is a product of the mevalonate pathway . The biosynthesis of lucidenic acids is still a topic of ongoing research, with scientists exploring the environmental and genetic regulation of its biosynthesis .Molecular Structure Analysis
The molecular formula of this compound is C27H38O7 . Its average mass is 474.586 Da and its monoisotopic mass is 474.261749 Da .Physical and Chemical Properties Analysis
This compound is a powder . Its solubility is in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Antitumoreigenschaften
Lucidenische Säuren, einschließlich Lucidenic acid B, haben sich als zytotoxisch für verschiedene Krebszelllinien erwiesen, darunter Prostatakrebs-, Leukämie-, Leberkrebs- und Lungenkrebszellen . Dies deutet darauf hin, dass this compound möglicherweise in der Krebstherapie eingesetzt werden könnte.
Entzündungshemmende Eigenschaften
Forschungen haben gezeigt, dass Lucidenische Säuren entzündungshemmende Eigenschaften besitzen . Dies bedeutet, dass this compound möglicherweise zur Behandlung von Erkrankungen verwendet werden könnte, die durch Entzündungen gekennzeichnet sind.
Antioxidative Eigenschaften
Lucidenische Säuren haben sich als antioxidativ erwiesen . Dies deutet darauf hin, dass this compound möglicherweise zur Bekämpfung von oxidativem Stress eingesetzt werden könnte, der an verschiedenen Krankheiten beteiligt ist, darunter Herzkrankheiten und Krebs.
Antivirale Eigenschaften
Studien haben gezeigt, dass Lucidenische Säuren antivirale Eigenschaften besitzen . Dies bedeutet, dass this compound möglicherweise zur Behandlung von Virusinfektionen eingesetzt werden könnte.
Neuroprotektive Eigenschaften
Forschungen haben gezeigt, dass Lucidenische Säuren neuroprotektive Eigenschaften haben . Dies deutet darauf hin, dass this compound möglicherweise zum Schutz von Neuronen vor Schäden oder Degeneration eingesetzt werden könnte.
Antihyperlipidämische Eigenschaften
Lucidenische Säuren haben sich als antihyperlipidämisch erwiesen . Dies bedeutet, dass this compound möglicherweise zur Senkung hoher Fettauswirkungen (Lipide) im Blut eingesetzt werden könnte.
Antihypercholesterinämische Eigenschaften
Studien haben gezeigt, dass Lucidenische Säuren antihypercholesterinämische Eigenschaften besitzen . Dies deutet darauf hin, dass this compound möglicherweise zur Senkung des hohen Cholesterinspiegels eingesetzt werden könnte.
Antidiabetische Eigenschaften
Forschungen haben gezeigt, dass Lucidenische Säuren antidiabetische Eigenschaften haben . Dies bedeutet, dass this compound möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Lucidenic acid B, a natural compound extracted from Ganoderma lucidum, primarily targets caspase-9 and caspase-3 . These caspases play a crucial role in the apoptosis pathway, a form of programmed cell death .
Mode of Action
This compound interacts with its targets, caspase-9 and caspase-3, by inducing their activation . This activation leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cellular apoptosis .
Biochemical Pathways
The activation of caspase-9 and caspase-3 by this compound triggers the apoptosis pathway . This pathway leads to programmed cell death, which is a crucial mechanism for eliminating damaged or unnecessary cells .
Result of Action
The activation of caspase-9 and caspase-3 by this compound, followed by PARP cleavage, induces apoptosis in cancer cells . This results in the death of these cells, demonstrating the potential anti-cancer effects of this compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDSOABOBCYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lucidenic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
95311-95-8 | |
| Record name | Lucidenic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 181 °C | |
| Record name | Lucidenic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


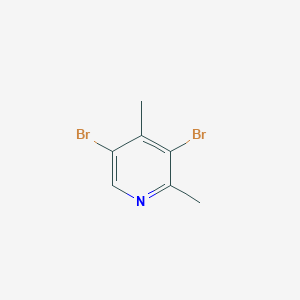

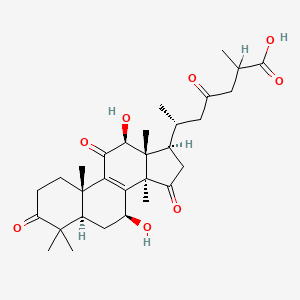
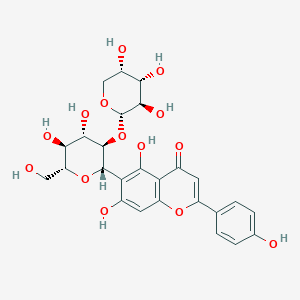
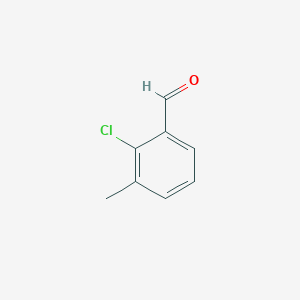
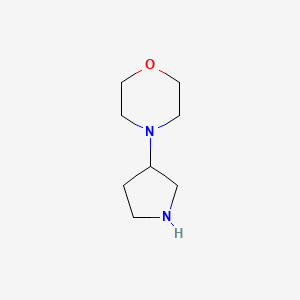
![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)

